4-Methylnonanoic acid is a nine-carbon, branched-chain fatty acid commonly found in animal fats, particularly sheep and goat meat. It contributes significantly to the characteristic "goaty" or "mutton" flavor of these meats. [ [], [] ] While its odor threshold is relatively high, its presence, alongside other branched-chain fatty acids like 4-methyloctanoic acid, plays a crucial role in the overall sensory perception of these meats. [ [], [] ]
4-Methylnonanoic acid can be synthesized through a multi-step process involving condensation, dehydration, hydrogenation, oxidation, and decarboxylation reactions. [ [] ] One example utilizes 4-methylcyclohexanone as a starting material, transforming it into the final product through these sequential reactions.
4-Methylnonanoic acid exhibits temperature-dependent partitioning behavior between gas and condensed phases. [ [] ] Its Henry's law constant (kHcp) increases with rising temperatures. [ [] ] Enthalpy (ΔH) and entropy (ΔS) calculations further demonstrate this temperature dependence on its partitioning. [ [] ]
The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on 4-methylnonanoic acid. [ [], [] ] While the specific details of these assessments were not included in the provided abstracts, their existence suggests a focus on understanding the potential safety concerns related to its use, particularly in the context of fragrance applications.
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